molecular formula C8H7Cl2N3O2 B2375813 1-Carbamoyl-3-(3,4-dichlorophenyl)urea CAS No. 264281-70-1

1-Carbamoyl-3-(3,4-dichlorophenyl)urea

Cat. No.: B2375813
CAS No.: 264281-70-1
M. Wt: 248.06
InChI Key: XUAFMVHJOMIVRA-UHFFFAOYSA-N
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Description

1-Carbamoyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C8H7Cl2N3O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamoyl group and a dichlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with potassium isocyanate in water. This method is advantageous as it avoids the use of organic co-solvents and promotes high chemical purity . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the nucleophilic addition of amines to potassium isocyanate, followed by simple filtration or routine extraction procedures to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoyl-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylurea compounds .

Scientific Research Applications

Scientific Research Applications

1-Carbamoyl-3-(3,4-dichlorophenyl)urea has diverse applications in several domains:

Chemistry

  • Building Block : It serves as a precursor for synthesizing complex molecules in organic chemistry.
  • Reactions : The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Biology

  • Biological Activity : DCMU is studied for its interactions with biomolecules, influencing cell signaling pathways and gene expression.
  • Antifungal Properties : Research indicates significant antifungal activity against various pathogens.

Medicine

  • Therapeutic Potential : Investigations are ongoing into its role as a precursor for drug development, particularly in targeting cancer cells.

Industry

  • Agrochemicals : DCMU is used in the production of herbicides and algicides, contributing to agricultural productivity.

Several studies have documented the efficacy of DCMU in various applications:

Antifungal Efficacy

In vitro studies have shown that DCMU effectively inhibits the growth of several fungal species at varying concentrations. For instance, research demonstrated that at concentrations as low as 10 µg/mL, significant inhibition was observed against common fungal pathogens.

Cytotoxicity Against Cancer Cells

Research involving human cancer cell lines revealed that DCMU exhibits cytotoxic effects. In one study, the compound was tested against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability with IC50 values around 15 µM.

Comparison with Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU):

    N-(3,4-Dichlorophenyl)-N’-methylurea: Another related compound with similar chemical properties and applications.

Uniqueness: 1-Carbamoyl-3-(3,4-dichlorophenyl)urea is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit photosynthesis and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

1-Carbamoyl-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamoyl group and a dichlorophenyl substituent. Its molecular formula is C9H8Cl2N2O\text{C}_9\text{H}_8\text{Cl}_2\text{N}_2\text{O}, with a molecular weight of approximately 233.09 g/mol. The structure contributes to its lipophilicity and potential interactions with various biological targets.

The compound primarily acts as an inhibitor of specific biological pathways:

  • Photosynthesis Inhibition : It is classified as an algicide and herbicide belonging to the aryl urea class. The compound inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, leading to reduced ATP production in plants.
  • Antifungal Activity : Research indicates that this compound exhibits significant antifungal properties, inhibiting various fungal pathogens. This activity is enhanced by the presence of halogen atoms in the phenyl ring, which increases lipophilicity and alters molecular interactions.

Biological Activities

This compound has been studied for several biological activities:

  • Antitumor Properties : Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against various human cancer cell lines. The structural characteristics contribute to its efficacy as an antitumor agent.
  • Enzyme Interaction : Interaction studies have focused on its binding affinity with enzymes and receptors, which may lead to significant changes in enzyme activity or receptor signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with potassium isocyanate in aqueous conditions. This method avoids organic solvents and promotes high chemical purity. The following table summarizes various synthesis methods:

MethodDescription
Nucleophilic AdditionReaction of amines with potassium isocyanate in water
Industrial ScalingSimilar reaction conditions can be scaled up for industrial production

Comparative Analysis with Related Compounds

The unique structural characteristics of this compound enhance its biological activities compared to similar compounds. Below is a comparison table highlighting related compounds:

Compound NameMolecular FormulaBiological Activity
1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)ureaCHClNOAntifungal
1-(3,4-Dichlorophenyl)-3-methylureaCHClNOAntitumor
1,1'-(1,4-Phenylene)bis(3-(3,4-dichlorophenyl)urea)CHClNOAntifungal and Antitumor

The presence of specific functional groups in this compound enhances its effectiveness against fungal pathogens and cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antifungal Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of several fungal species at varying concentrations.
  • Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines revealed significant cytotoxic effects attributed to the compound's structural properties.

Properties

IUPAC Name

1-carbamoyl-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAFMVHJOMIVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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